3-Butoxy-5-chlorothiophene-2-carboxylic acid
Description
3-Butoxy-5-chlorothiophene-2-carboxylic acid is a thiophene derivative featuring a chlorine atom at the 5-position, a butoxy group at the 3-position, and a carboxylic acid moiety at the 2-position. The butoxy substituent, a longer alkoxy chain, enhances lipophilicity compared to shorter-chain analogs, influencing solubility and bioavailability .
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
3-butoxy-5-chlorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-2-3-4-13-6-5-7(10)14-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
AFFLLPWDOFCDES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-chlorothiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the chlorination of 3-butoxythiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Butoxy-5-chlorothiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles like amines or thiols; reactions may require a base such as triethylamine and are conducted in solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of 3-butoxy-5-chlorothiophene-2-carboxylic acid as an antibacterial agent. It has shown effectiveness against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The compound's mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.
Case Study: Antibacterial Efficacy
A study published in 2022 evaluated the minimum inhibitory concentrations (MICs) of several derivatives, including 3-butoxy-5-chlorothiophene-2-carboxylic acid. The results indicated that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a novel antibacterial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can suppress tumor necrosis factor-alpha (TNF-α) production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Table 2: Anti-inflammatory Activity
| Study Reference | Condition Treated | Effectiveness |
|---|---|---|
| Rheumatoid Arthritis | Significant reduction in TNF-α levels | |
| Crohn's Disease | Reduced inflammation markers |
Agricultural Applications
3-Butoxy-5-chlorothiophene-2-carboxylic acid has been explored for use as a herbicide. Its derivatives have demonstrated efficacy in controlling weed growth while minimizing damage to crops.
Herbicidal Activity
The compound acts by inhibiting specific metabolic pathways in plants, leading to growth cessation. Field trials have shown promising results in controlling resistant weed species.
Case Study: Herbicidal Efficacy
A patent application detailed the formulation of herbicidal agents containing thiophene derivatives. The results indicated effective weed control with minimal phytotoxicity to crops .
Material Science Applications
In addition to biological applications, 3-butoxy-5-chlorothiophene-2-carboxylic acid is being explored for its potential use in material science, particularly in the development of conductive polymers and organic semiconductors.
Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability. Research indicates that these materials may find applications in flexible electronics and energy storage devices.
Table 3: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Enhanced |
| Application | Flexible electronics |
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butoxy and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Features
The table below compares 3-Butoxy-5-chlorothiophene-2-carboxylic acid with key analogs, highlighting substituent positions and functional groups:
Physicochemical Properties
- Acidity : The carboxylic acid group at the 2-position confers strong acidity (pKa ~2–3), comparable to other thiophene-2-carboxylic acids. The chlorine atom further stabilizes the conjugate base via electron withdrawal .
- Lipophilicity : The butoxy group increases logP compared to methoxy or ethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Chlorine and electron-withdrawing groups improve thermal stability, as seen in 5-chloro-3-sulfamoylthiophene derivatives .
Key Differentiators
- Butoxy vs. Methoxy : The butoxy group’s longer chain increases hydrophobicity, making 3-butoxy-5-chlorothiophene-2-carboxylic acid more suitable for lipid-rich environments than 3-methoxy analogs .
- Chlorine Position : Unlike 2-chloro-5-methylthiophene-3-carboxylic acid, the 5-chloro substituent in the target compound minimizes steric clashes with adjacent groups, favoring planar molecular conformations .
- Functional Groups: Compared to sulfamoyl or difluoromethoxy derivatives, the butoxy group offers fewer hydrogen-bonding sites but better compatibility with nonpolar matrices .
Biological Activity
3-Butoxy-5-chlorothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its activity against various biological targets.
Chemical Structure and Properties
The molecular structure of 3-butoxy-5-chlorothiophene-2-carboxylic acid can be represented as follows:
- Molecular Formula : C₁₁H₁₃ClO₂S
- Molecular Weight : 240.74 g/mol
- IUPAC Name : 3-butoxy-5-chlorothiophene-2-carboxylic acid
Antimicrobial Properties
Research has indicated that 3-butoxy-5-chlorothiophene-2-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for several pathogens are summarized in the table below:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
These results suggest a selective action against certain bacterial strains, with higher efficacy observed in Gram-positive bacteria compared to Gram-negative ones .
Anti-inflammatory Activity
In addition to its antimicrobial effects, 3-butoxy-5-chlorothiophene-2-carboxylic acid has been investigated for its anti-inflammatory properties. Experimental models have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .
The biological activity of 3-butoxy-5-chlorothiophene-2-carboxylic acid is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Cytokine Modulation : It appears to modulate immune responses by affecting cytokine production, thereby reducing inflammation.
- Membrane Disruption : The butoxy group may facilitate interaction with bacterial membranes, disrupting their integrity and function.
Study on Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of various thiophene derivatives, including 3-butoxy-5-chlorothiophene-2-carboxylic acid. The study found that this compound exhibited notable activity against Staphylococcus aureus, with an MIC lower than many commercially available antibiotics. The authors suggested further exploration into its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects in Animal Models
In another study involving animal models of inflammation, administration of 3-butoxy-5-chlorothiophene-2-carboxylic acid resulted in a significant reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential therapeutic application in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
